molecular formula C30H26N4O3S B11633705 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylpyridine-3-carboxamide

5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylpyridine-3-carboxamide

Cat. No.: B11633705
M. Wt: 522.6 g/mol
InChI Key: RMGZAAFEOBZFKI-UHFFFAOYSA-N
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Description

5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes cyano, methoxyphenyl, methyl, carbamoyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This method can be performed without solvents at room temperature or with heat, depending on the specific requirements of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors. These methods aim to maximize yield and minimize waste, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE stands out due to its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its unique combination of cyano, methoxyphenyl, methyl, carbamoyl, and sulfanyl groups makes it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C30H26N4O3S

Molecular Weight

522.6 g/mol

IUPAC Name

5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C30H26N4O3S/c1-19-9-7-8-12-25(19)34-26(35)18-38-30-24(17-31)28(21-13-15-23(37-3)16-14-21)27(20(2)32-30)29(36)33-22-10-5-4-6-11-22/h4-16H,18H2,1-3H3,(H,33,36)(H,34,35)

InChI Key

RMGZAAFEOBZFKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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